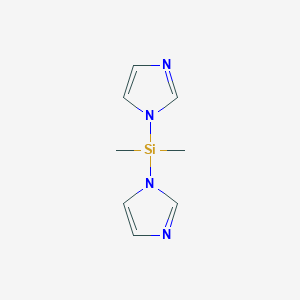

二(咪唑-1-基)-二甲基硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is a key component in many biological and pharmaceutical compounds .

Synthesis Analysis

Imidazole and its derivatives can be synthesized through various methods . One common method is the van Leusen imidazole synthesis, which uses tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis

Imidazole has a planar five-membered ring structure. It exists in two equivalent tautomeric forms because a hydrogen atom can be bound to one or another nitrogen atom .Chemical Reactions Analysis

Imidazole compounds are often used in the synthesis of peptides and as reagents in organic synthesis . They can react with amines to form amides, carbamates, and ureas .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment .科学研究应用

Luminescent Metal-Organic Frameworks (MOFs)

“Di(imidazol-1-yl)-dimethylsilane” can be used in the synthesis of luminescent metal-organic frameworks (MOFs). A novel MOF based on 2,6-di(1H-imidazol-1-yl)naphthalene (a similar compound) and biphenyl-3,4′,5-tricarboxylic acid has been prepared, which shows a strong emission at 361 nm upon excitation at 290 nm at room temperature . This MOF can efficiently detect Fe3+ ions by luminescence quenching .

Anticancer Activity

Compounds similar to “Di(imidazol-1-yl)-dimethylsilane” have been synthesized and tested for their antitumor activity. Some iridium complexes have shown high antitumor activity at nanomolar and micromolar concentrations in in vitro and in vivo tests . These compounds can effectively induce apoptosis in tumor cells, lead to an increase in the formation of ROS, cause cell cycle arrest, and bind to DNA .

Organic Synthesis

“Di(imidazol-1-yl)-dimethylsilane” can be used in organic synthesis. For example, it can be used in the synthesis of di(1H-imidazol-1-yl)methanimine .

作用机制

Target of Action

Di(imidazol-1-yl)-dimethylsilane, as an imidazole derivative, has a broad range of potential targets due to the versatile nature of imidazole compounds . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations .

Biochemical Pathways

For instance, some imidazole derivatives have been reported to interfere with the quorum sensing (QS) system in Pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation .

Result of Action

Imidazole derivatives have been reported to have various effects, such as significant inhibition of pyocyanin, 2-alkyl-4(1h)-quinolones production .

安全和危害

未来方向

属性

IUPAC Name |

di(imidazol-1-yl)-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4Si/c1-13(2,11-5-3-9-7-11)12-6-4-10-8-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAXRSCCGNYTLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(N1C=CN=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1-imidazolyl)dimethylsilane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)